

Comparative Reactivity of Carbon Diselenide and Carbon Disulfide: A Guide for Researchers

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For Immediate Release

This guide provides a comprehensive analysis of the comparative reactivity of **carbon diselenide** (CSe₂) and its sulfur analogue, carbon disulfide (CS₂). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer a clear comparison of the chemical behaviors of these two important reagents. While direct quantitative comparisons of reaction kinetics are limited in the literature, this guide presents key differences in their reactivity profiles, supported by physical properties and bond energy data.

Executive Summary

Carbon diselenide (CSe₂) is generally more reactive than carbon disulfide (CS₂). This heightened reactivity is primarily attributed to the lower bond energy of the carbon-selenium double bond compared to the carbon-sulfur double bond, as well as the weaker Se-Se single bond in potential polymeric structures compared to the S-S bond. This fundamental difference manifests in their propensity to polymerize and their interactions with various reactants.

Physical and Thermodynamic Properties

A comparison of the fundamental physical and thermodynamic properties of CSe₂ and CS₂ provides a basis for understanding their differing reactivities.



Property	Carbon Diselenide (CSe ₂)	Carbon Disulfide (CS ₂)	Reference
Molar Mass	169.96 g/mol	76.14 g/mol	
Boiling Point	125 °C	46.3 °C	_
C=Se Bond Energy (in O=C=Se)	~577 kJ/mol	-	_
C=S Bond Energy (in O=C=S)	-	~753 kJ/mol	-
Diselenide (Se-Se) Bond Energy	~172 kJ/mol	-	[1]
Disulfide (S-S) Bond Energy	-	~268 kJ/mol	[1]

Reactivity Analysis Polymerization

A significant difference in the reactivity of CSe₂ and CS₂ lies in their tendency to polymerize.

- Carbon Diselenide (CSe₂): Readily undergoes homopolymerization, even under ambient conditions. High pressure can also induce polymerization.
- Carbon Disulfide (CS₂): Requires high pressure to polymerize in the absence of a catalyst or radiation.

This difference in polymerization behavior is a direct consequence of the lower C=Se bond energy.

Nucleophilic Attack

Both CSe₂ and CS₂ are electrophilic at the carbon center and are susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbon atom, followed by subsequent reactions.





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Caption: General mechanism of nucleophilic attack on CSe₂ or CS₂.

While kinetic data for a direct comparison is scarce, the lower electronegativity and larger size of selenium compared to sulfur generally make the carbon in CSe₂ a softer electrophile, which can influence its reactivity with different nucleophiles. Computational studies on related diselenide and disulfide compounds suggest that selenosulfides are more readily attacked at the selenium atom than the sulfur atom in a thiol/selenosulfide exchange, and exchange reactions involving a diselenide electrophile are significantly faster than with a corresponding disulfide.[2]

Cycloaddition Reactions

Both CSe₂ and CS₂ can participate in cycloaddition reactions. For instance, they react with epoxides to form cyclic dithiocarbonates and analogous selenium compounds. The higher reactivity of CSe₂ suggests it would undergo such reactions more readily, although comparative kinetic data is not readily available.

Experimental Protocols Reaction of Secondary Amines with Carbon Disulfide

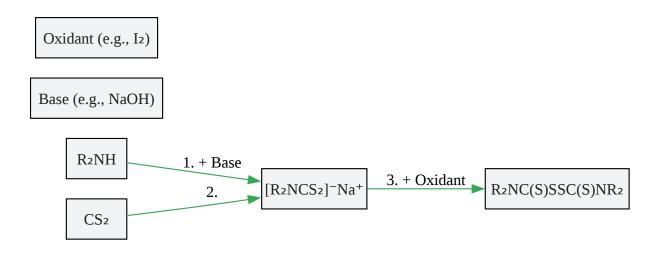
The reaction of secondary amines with CS₂ is a well-established method for the formation of dithiocarbamates.

Protocol:

- In a typical procedure, a secondary amine is reacted with carbon disulfide in the presence of a base, such as sodium hydroxide or an excess of the amine itself, to act as a proton scavenger.[3][4]
- The resulting dithiocarbamate salt can then be oxidatively coupled, for example with iodine, to yield a tetraalkylthiuram disulfide.[3][4]



A specific example involves the deprotonation of dicyclohexylamine (Cy₂NH) with tBuLi, followed by treatment with CS₂ and subsequent oxidative coupling with I₂ to produce Cy₂NC(S)SSC(S)NCy₂ in approximately 74% yield.[3][4]



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Caption: Experimental workflow for the reaction of a secondary amine with CS2.

Synthesis of Tetraselenafulvalenes (TSeFs) from Carbon Diselenide

CSe₂ is a key precursor in the synthesis of tetraselenafulvalenes (TSeFs), which are important components of organic conductors.

Protocol: The synthesis of TSeFs and their derivatives often involves multi-step sequences. While CSe₂-free syntheses are being developed, the classical approach utilizes CSe₂. A general pathway involves the formation of a 1,3-diselenole-2-selone intermediate, which can then be coupled to form the TSeF core. Due to the toxicity and instability of CSe₂, specific protocols often involve in-situ generation or careful handling in specialized equipment. A modern approach for synthesizing a precursor,[5][6]diselenole-2-thione, avoids the direct use of CSe₂.[5] However, historical methods rely on it as a starting material.

Conclusion



The available evidence strongly indicates that **carbon diselenide** is more reactive than carbon disulfide. This is supported by its greater propensity to polymerize and the lower bond energy of C=Se and Se-Se bonds compared to their sulfur counterparts. While a wealth of synthetic procedures exists for both compounds, direct comparative kinetic studies are lacking in the literature, representing a potential area for future research. The choice between CSe₂ and CS₂ in a synthetic context will depend on the desired reactivity and the tolerance of the reaction conditions to the higher reactivity and instability of CSe₂.

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